molecular formula C20H16ClN3O2S B3358985 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide CAS No. 831220-36-1

4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide

Cat. No. B3358985
CAS RN: 831220-36-1
M. Wt: 397.9 g/mol
InChI Key: HSRTUWBTNHHNRT-UHFFFAOYSA-N
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Description

“4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are a group of drugs that are widely used in medicine due to their antibacterial and antimicrobial properties .


Synthesis Analysis

The synthesis of sulfonamides involves several steps. A common method involves the reaction of amines with sulfonyl chlorides . The reaction conditions and the specific reactants used can vary depending on the desired sulfonamide product .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The specific structure of “4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide” would include these elements, along with the specific substitutions indicated by its name .


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For example, they can form ionic cocrystals through C–N bond formation reactions . They can also be deprotonated under certain conditions to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide” would depend on its specific structure. Sulfonamides generally have good thermal stability .

Mechanism of Action

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction . The safety and hazards of “4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide” would depend on its specific properties and how it is used.

Future Directions

The future directions for research on “4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide” could include further studies on its synthesis, properties, and potential applications. Given the importance of sulfonamides in medicine, there is ongoing interest in developing new sulfonamide compounds with improved properties and effectiveness .

properties

IUPAC Name

4-[(3-chloroacridin-1-yl)methylamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c21-15-9-14(12-23-16-5-7-17(8-6-16)27(22,25)26)18-10-13-3-1-2-4-19(13)24-20(18)11-15/h1-11,23H,12H2,(H2,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRTUWBTNHHNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)Cl)CNC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10835648
Record name 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10835648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

831220-36-1
Record name 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10835648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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